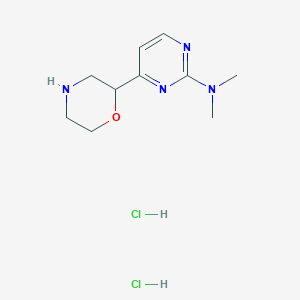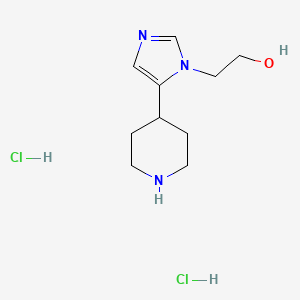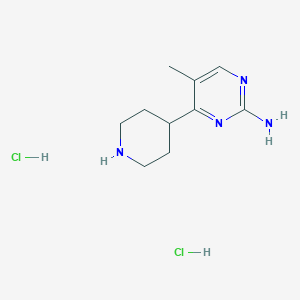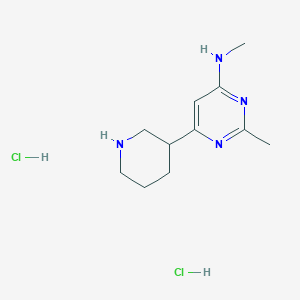![molecular formula C16H23BN2O3 B1402736 2-(Tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine CAS No. 2096998-69-3](/img/structure/B1402736.png)
2-(Tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine
Übersicht
Beschreibung
The compound is a boronic ester, which are commonly used in organic synthesis due to their stability and versatility . They are often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of similar compounds shows the presence of a boronic ester group attached to a carbon atom . This group consists of a boron atom bonded to two oxygen atoms and a carbon atom .Chemical Reactions Analysis
Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions . They can also participate in homologation reactions, conjugate additions, and reductions .Physical And Chemical Properties Analysis
Boronic esters are typically stable and can be stored for extended periods . They are usually solids at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds : It serves as an intermediate in the synthesis of various biologically active compounds, such as crizotinib. For instance, D. Kong et al. (2016) highlighted the synthesis of a similar compound, which is crucial in the production of crizotinib, an anticancer drug (Kong et al., 2016).
Development of Novel Organic Compounds : Research led by O. Lever et al. (1993) demonstrated the regioselective metalation of a related oxazolo[4, 5-b]pyridine system, leading to the formation of various 7-substituted derivatives, expanding the scope of organic synthesis (Lever et al., 1993).
Structural and Conformational Analysis : W. Ye et al. (2021) conducted a study on a similar tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, providing insights into the crystal structure and conformational properties of such compounds. This research contributes to the understanding of molecular structures and their physicochemical features (Ye et al., 2021).
Application in Suzuki Coupling Reactions : Research such as that by Paul A. Bethel et al. (2012) has explored the optimized synthesis of pyrazolo[1,5-a]pyridines via Suzuki coupling, a method relevant for creating medicinally important compounds. This demonstrates the compound's role in facilitating crucial chemical reactions (Bethel et al., 2012).
Luminescent Property Studies : A study by A. O. Eseola et al. (2011) on oxazole-based heterocycles, including similar compounds, revealed their photoluminescent efficiencies and potential applications in optoelectronic devices (Eseola et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-tert-butyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O3/c1-14(2,3)13-19-11-9-18-8-10(12(11)20-13)17-21-15(4,5)16(6,7)22-17/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTVNLJNJHGIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2OC(=N3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117882 | |
| Record name | Oxazolo[4,5-c]pyridine, 2-(1,1-dimethylethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine | |
CAS RN |
2096998-69-3 | |
| Record name | Oxazolo[4,5-c]pyridine, 2-(1,1-dimethylethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096998-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolo[4,5-c]pyridine, 2-(1,1-dimethylethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402662.png)



![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile](/img/structure/B1402668.png)
![Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate](/img/structure/B1402670.png)
![4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile](/img/structure/B1402671.png)
![N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride](/img/structure/B1402674.png)